

Synthesis and characterization of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid

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An In-depth Technical Guide to 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid is a fluorinated heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, and they are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities. The incorporation of a trifluoromethyl group (-CF₃) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a summary of the available information on the synthesis and characterization of this specific compound.

Physicochemical Properties

While a detailed experimental protocol for the synthesis of **2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid** is not readily available in the public domain, some of its key

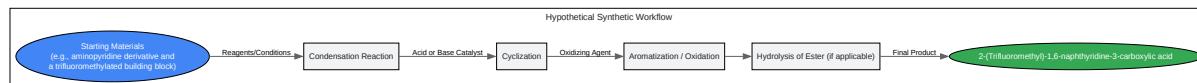
physicochemical properties have been reported. These properties are crucial for its identification, purification, and handling in a laboratory setting.

Property	Value	Reference
CAS Number	240408-97-3	[1] [2]
Molecular Formula	C ₁₀ H ₅ F ₃ N ₂ O ₂	[1] [3]
Molecular Weight	242.16 g/mol	[4]
Melting Point	233-235 °C	[4]
Predicted XlogP	1.6	[3]

Synthesis

A specific, detailed, and reproducible experimental protocol for the synthesis of **2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid** is not described in the currently available scientific literature or patent databases. However, general synthetic strategies for related substituted 1,6-naphthyridines and trifluoromethylated pyridines can provide insights into potential synthetic routes.

A plausible, though unconfirmed, synthetic approach could involve a multi-step sequence. The following diagram illustrates a hypothetical workflow for the synthesis, based on common organic chemistry reactions for building similar heterocyclic systems.



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Caption: A generalized, hypothetical workflow for the synthesis of the target compound.

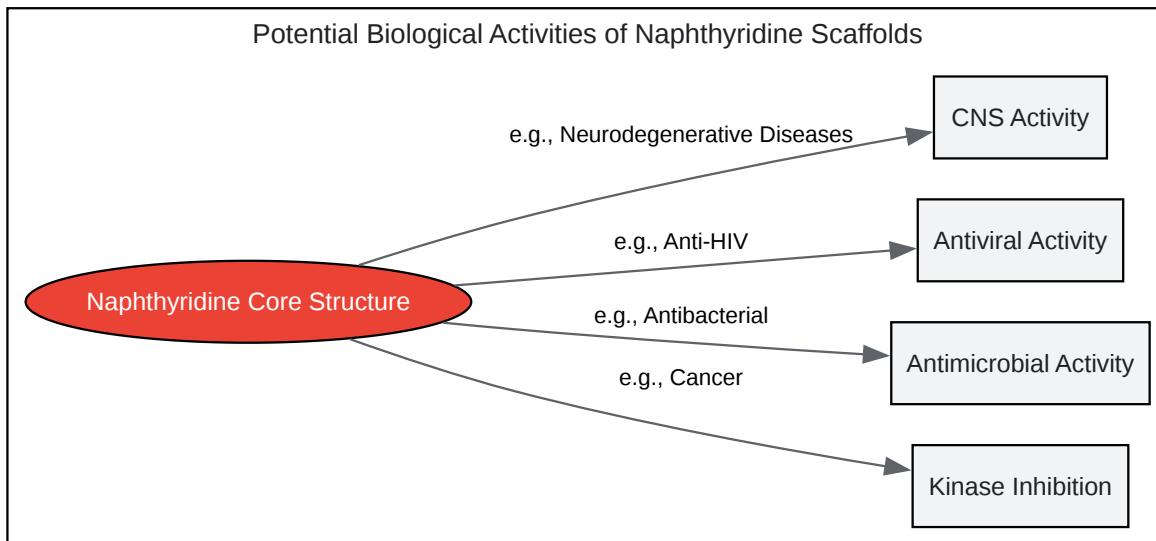
Characterization

Detailed experimental characterization data, such as ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra for **2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid**, are not available in the reviewed literature. For a definitive structural confirmation and purity assessment, the following analytical techniques would be essential:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern of the naphthyridine ring. ^{19}F NMR would be crucial to confirm the presence and environment of the trifluoromethyl group.
- Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and the C-F bonds of the trifluoromethyl group.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio. Fragmentation patterns observed in the mass spectrum could further support the proposed structure.
- Melting Point Analysis: The reported melting point of 233-235 °C serves as a useful physical constant for identification and as an indicator of purity.^[4]

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been reported for **2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid**, the broader class of naphthyridine derivatives has been extensively studied and is known to exhibit a wide range of pharmacological properties. The general biological potential of this class of compounds is visualized below.



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Caption: Potential therapeutic areas for compounds based on the naphthyridine scaffold.

The trifluoromethyl group is a well-known pharmacophore that can enhance the therapeutic potential of a molecule.^[2] Its electron-withdrawing nature can influence the electronic properties of the naphthyridine ring system, potentially modulating its interaction with biological targets.^[2]

Conclusion

2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid is a compound of interest for which basic physicochemical data is available. However, a significant information gap exists regarding its detailed synthesis and comprehensive characterization. Further research is required to establish a reproducible synthetic protocol and to fully characterize the compound using modern analytical techniques. Such studies would be a prerequisite for any investigation into its potential biological activities and applications in drug discovery and development. Researchers interested in this molecule would likely need to undertake its synthesis and characterization *de novo* based on established methods for related heterocyclic compounds.

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